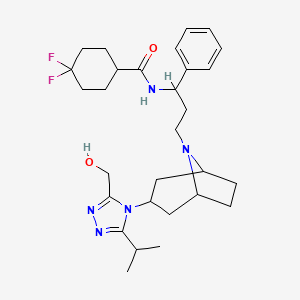

3-Hydroxymethyl Maraviroc-d6

Description

Fundamental Principles of Isotopic Labeling in Drug Discovery and Development

Replacing hydrogen with its stable isotope, deuterium (B1214612), can have a profound impact on the metabolic fate of a drug. This is due to the "deuterium isotope effect," which stems from the fact that a carbon-deuterium (C-D) bond is stronger and has a lower vibration frequency than a carbon-hydrogen (C-H) bond. nih.gov This increased bond strength means that more energy is required to break the C-D bond, which can significantly slow down metabolic reactions that involve the cleavage of this bond. researchgate.net

The slowing of a reaction rate due to isotopic substitution is known as the Kinetic Isotope Effect (KIE). scbt.comclearsynth.com The primary KIE is observed when the bond to the isotope is broken in the rate-determining step of a reaction. scbt.com By strategically placing deuterium at sites on a molecule that are known to be susceptible to metabolism, researchers can measure the KIE. A significant KIE provides strong evidence that C-H bond cleavage is a rate-limiting step in the metabolic pathway. scialert.net This information is invaluable for elucidating the mechanisms of drug metabolism, particularly those mediated by cytochrome P450 (CYP) enzymes. scialert.netchemsrc.com

The KIE can be harnessed to improve a drug's metabolic stability. nih.gov By replacing hydrogen with deuterium at a "metabolic soft spot"—a position on the molecule prone to rapid metabolism—the rate of metabolic clearance can be reduced. nih.gov This often leads to a longer drug half-life. nih.gov For example, the metabolism of the antiviral drug Maraviroc is principally carried out by the CYP3A4 enzyme. nih.govnih.goveuropa.eu Studies have shown that Maraviroc is metabolized at several sites, including the methyl group on its triazole moiety, to form metabolites like 3-Hydroxymethyl Maraviroc. nih.gov The kinetics of such enzymatic reactions can be significantly altered by deuteration. The use of deuterated substrates allows for detailed examination of enzyme kinetics, such as determining the maximal reaction velocity (Vmax) and the Michaelis constant (Km), which describes the substrate concentration at which the reaction rate is half of Vmax. nih.govnih.gov

| Parameter | Description | Relevance in Deuterium Studies |

| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. | A KIE greater than 1 indicates that breaking the C-H bond is part of the rate-determining step, and deuteration slows this step. scbt.com |

| Metabolic Stability | The susceptibility of a chemical compound to be broken down by enzymes. | Deuteration at metabolic hotspots can increase metabolic stability by slowing down enzymatic degradation due to the KIE. nih.gov |

| Enzyme Kinetics (Km, Vmax) | Parameters that characterize the rate of an enzyme-catalyzed reaction. | Deuteration can alter these parameters, providing insight into the enzyme's mechanism and the substrate's interaction with the active site. nih.govnih.gov |

Role of Deuterated Analogs in Pharmacokinetic Parameter Optimization

Deuteration is a strategic tool for optimizing a drug's pharmacokinetic profile. nih.gov By reducing the rate of metabolism, deuteration can lead to:

Increased drug exposure: A slower metabolism means the drug remains in the system for longer at therapeutic concentrations.

Longer half-life: This can allow for less frequent dosing, improving patient convenience and adherence.

Reduced formation of toxic metabolites: By blocking a problematic metabolic pathway, deuteration can shift metabolism towards safer routes. researchgate.net

The first deuterated drug approved by the FDA, deutetrabenazine, demonstrated these benefits with an improved pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov In the context of Maraviroc, which is extensively metabolized, a deuterated analog could potentially offer a more favorable pharmacokinetic profile. nih.govpharmaffiliates.com The use of 3-Hydroxymethyl Maraviroc-d6 as a research tool is a step towards fully characterizing the drug's metabolic pathways to inform such optimization strategies. clearsynth.comhmdb.ca

Significance of Metabolite Identification in Drug Metabolism Research

Importance of Labeled Metabolites for Comprehensive Disposition Studies

Comprehensive drug disposition (ADME) studies often use radiolabeled compounds (typically with Carbon-14) to ensure a full accounting of all drug-related material. nih.govnih.gov However, stable isotope-labeled compounds, such as this compound, play a crucial and distinct role. They are indispensable as internal standards for quantitative analysis. hivclinic.ca

When analyzing biological samples like plasma or urine, the concentration of metabolites can be very low. To accurately measure these concentrations using mass spectrometry, a known amount of a labeled internal standard is added to the sample. Because the labeled metabolite (e.g., this compound) is chemically identical to the metabolite being measured (3-Hydroxymethyl Maraviroc), it behaves identically during sample extraction and analysis. clearsynth.com The mass spectrometer can distinguish between the two based on their mass difference. By comparing the signal of the metabolite to the signal of the known amount of internal standard, researchers can precisely quantify the amount of metabolite formed in the body. This quantitative information is vital for building accurate pharmacokinetic models and for understanding the full disposition of a drug.

| Compound Name | CAS Number | Molecular Formula | Role/Significance |

| Maraviroc | 376348-65-1 | C₂₉H₄₁F₂N₅O | Antiviral drug that is metabolized by CYP3A4. europa.euclinicaltrials.gov |

| 3-Hydroxymethyl Maraviroc | 1217535-55-1 | C₂₉H₄₁F₂N₅O₂ | A metabolite of Maraviroc formed by oxidation of the triazole methyl group. pharmaffiliates.comnih.govscbt.com |

| This compound | 1217536-16-7 | C₂₉H₃₅D₆F₂N₅O₂ | Deuterium-labeled internal standard for the quantification of 3-Hydroxymethyl Maraviroc in metabolic studies. clearsynth.comhmdb.ca |

| Deutetrabenazine | 1445491-91-7 | C₁₉H₂₁D₆NO₃ | The first FDA-approved deuterated drug, illustrating the clinical benefits of deuterium substitution. nih.gov |

Contextualization of Maraviroc as a Parent Compound for Metabolic Investigation

Maraviroc is an antiretroviral drug used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. drugbank.comnih.gov It functions as a selective antagonist of the C-C chemokine receptor 5 (CCR5), a coreceptor that R5-tropic HIV-1 strains use to enter host cells. nih.govclinicaltrialsarena.com As a therapeutic agent, understanding its metabolic fate is critical for predicting its efficacy and potential for drug-drug interactions.

Maraviroc is extensively metabolized in the body, although the parent, unchanged drug remains the major circulating component in plasma, accounting for approximately 42% of radioactivity in human studies. nih.govnih.gov In vitro data have conclusively shown that the cytochrome P450 enzyme CYP3A4 is the primary enzyme responsible for its metabolism. nih.govresearchgate.net The major metabolic pathways involve oxidation and N-dealkylation. nih.govscialert.net

Metabolic studies have identified several metabolites. The most significant circulating metabolite in humans is a secondary amine (UK-408,027), formed via N-dealkylation, which accounts for about 22% of plasma radioactivity. nih.goveuropa.eu Other metabolites are products of mono-oxidation at various positions on the molecule. europa.eunih.gov For instance, investigations in human liver microsomes have identified five distinct hydroxylated metabolites. nih.gov The sites of this oxidative metabolism include the 2- and 3-positions of the 4,4-difluorocyclohexyl group and the methyl group of the triazole moiety. nih.gov The formation of these metabolites can be influenced by the presence of other drugs that induce or inhibit CYP3A4, making the study of Maraviroc's metabolism essential for its clinical use. europa.eu

The compound 3-Hydroxymethyl Maraviroc is one such oxidative metabolite, resulting from the hydroxylation of the methyl group on the triazole ring. nih.gov Its deuterated form, this compound, is a stable isotope-labeled version synthesized for research. This labeled compound is an invaluable tool, often used as an internal standard for the accurate quantification of the non-labeled metabolite in biological samples during pharmacokinetic studies.

Table 2: Key Metabolic Pathways of Maraviroc

| Metabolic Pathway | Key Enzymes | Resulting Metabolite(s) | Significance |

|---|---|---|---|

| N-dealkylation | CYP3A4 nih.gov | Secondary amine (UK-408,027) nih.gov | Most abundant circulating metabolite in humans. nih.gov |

| Oxidation/Hydroxylation | CYP3A4, CYP3A5 nih.gov | Hydroxylated metabolites at the difluorocyclohexyl and triazole moieties. nih.gov | Contributes to the overall clearance of the drug. The formation of some metabolites is almost exclusively by CYP3A4. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H41F2N5O2 |

|---|---|

Molecular Weight |

529.7 g/mol |

IUPAC Name |

4,4-difluoro-N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38) |

InChI Key |

QYAXWUVUSZZECX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |

Origin of Product |

United States |

Enzymatic Biotransformation Pathways of Maraviroc

Major Cytochrome P450 Isoforms Involved in Maraviroc Metabolism

The metabolism of Maraviroc is principally mediated by the CYP3A subfamily of enzymes, which are abundant in the liver and small intestine. nih.gov Two key isoforms, CYP3A4 and CYP3A5, play crucial, albeit distinct, roles in the biotransformation of this drug. alfa-chemistry.com

Role of CYP3A4 in Maraviroc Biotransformation

CYP3A4 is identified as the major enzyme responsible for the metabolism of Maraviroc. nih.govnih.govnih.govoatext.comnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 is the primary catalyst for the N-dealkylation of Maraviroc, one of its main metabolic pathways. nih.govnih.gov Furthermore, research indicates that CYP3A4 is almost exclusively responsible for the formation of four of the five identified hydroxylated metabolites of Maraviroc. alfa-chemistry.com This includes the formation of 3-Hydroxymethyl Maraviroc, which results from the oxidation of the methyl group on the triazole moiety of the parent compound. alfa-chemistry.com The significant role of CYP3A4 is underscored by clinical observations where co-administration of Maraviroc with potent CYP3A4 inhibitors, such as ketoconazole, leads to substantial increases in Maraviroc plasma concentrations. nih.gov

Contribution of CYP3A5 to Maraviroc Metabolic Pathways

While CYP3A4 is the dominant enzyme, CYP3A5 also contributes to the metabolism of Maraviroc, particularly in individuals who express this enzyme. alfa-chemistry.com The activity of CYP3A5 is subject to genetic polymorphism. nih.gov The primary contribution of CYP3A5 is in the formation of the main hydroxylated metabolite, (1S,2S)-2-OH-Maraviroc, which is formed by hydroxylation on the difluorocyclohexyl ring. alfa-chemistry.com In individuals with the functional CYP3A51/1 genotype, CYP3A5 is estimated to contribute approximately 40% to the formation of this specific metabolite. alfa-chemistry.com Its role in the formation of other metabolites, including 3-Hydroxymethyl Maraviroc, is considered to be minimal compared to CYP3A4. alfa-chemistry.com

Characterization of Oxidative Metabolites of Maraviroc

The oxidative metabolism of Maraviroc leads to a variety of metabolites, which have been characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.com

Regiochemical Sites of Maraviroc Metabolism

In vitro studies have identified several key sites on the Maraviroc molecule that are susceptible to oxidative metabolism. These regiochemical sites include the 2- and 3-positions of the 4,4-difluorocyclohexyl moiety and, notably, the methyl group of the triazole moiety. alfa-chemistry.com This multi-site metabolism results in the generation of at least five distinct hydroxylated metabolites. alfa-chemistry.com

Formation of Hydroxylated Maraviroc Metabolites

Hydroxylation represents a significant pathway in the phase I metabolism of Maraviroc. These reactions, catalyzed by CYP3A4 and CYP3A5, introduce a hydroxyl group onto the parent molecule, increasing its polarity and facilitating its eventual excretion from the body.

Detailed analysis has revealed specific patterns of hydroxylation on the Maraviroc structure. The most abundant of these metabolites is (1S,2S)-2-OH-Maraviroc, formed by hydroxylation at the 2-position of the cyclohexyl ring. alfa-chemistry.com Other identified metabolites include hydroxylation at the 3-position of the same ring (3-OH-Maraviroc). alfa-chemistry.com

Relevant to the subject of this article, the formation of 3-Hydroxymethyl Maraviroc occurs via oxidation of the methyl group on the triazole ring. alfa-chemistry.com This specific metabolic transformation is catalyzed almost exclusively by the CYP3A4 enzyme. alfa-chemistry.com While detailed kinetic data for the formation of 3-Hydroxymethyl Maraviroc are not as extensively reported as for the 2-OH metabolite, its identity as one of the five primary hydroxylated metabolites is well-established. alfa-chemistry.com The deuterated analogue, 3-Hydroxymethyl Maraviroc-d6 , is a synthesized compound used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of metabolite measurement in biological samples. medchemexpress.com

In Vitro Metabolism Studies Employing Human Liver Microsomes and Recombinant Enzymes

The biotransformation of Maraviroc has been extensively investigated through in vitro studies utilizing human liver microsomes (HLMs) and specific recombinant cytochrome P450 (CYP) enzymes. These studies have been instrumental in identifying the key enzymatic pathways responsible for the metabolism of Maraviroc, with a particular focus on oxidative transformations.

Detailed Research Findings

Research has established that Maraviroc undergoes extensive metabolism, primarily mediated by CYP3A enzymes. nih.gov In vitro experiments using a panel of recombinant human CYP enzymes identified CYP3A4 as the major enzyme responsible for Maraviroc's metabolism. nih.gov This finding is supported by inhibition studies where ketoconazole, a potent and specific inhibitor of CYP3A4, strongly inhibited the metabolism of Maraviroc in HLM incubations. nih.gov

Further detailed investigations have delineated the roles of both CYP3A4 and CYP3A5 in the oxidative metabolism of Maraviroc. One study identified five distinct hydroxylated metabolites of Maraviroc. alfa-chemistry.com The sites of this hydroxylation were found to be the 2- and 3-positions of the 4,4-difluorocyclohexyl moiety and the methyl group of the triazole moiety, which would result in the formation of a hydroxymethyl metabolite. alfa-chemistry.com

While CYP3A4 is a key enzyme, CYP3A5 has been shown to play a significant role in the formation of specific metabolites. For instance, CYP3A5 is the principal enzyme responsible for the formation of an abundant metabolite resulting from the oxygenation of the dichlorocyclohexane ring. nih.gov In microsomes from donors expressing the functional CYP3A5*1/1 allele, the formation of this metabolite was significantly higher than in those with the loss-of-function CYP3A53 allele. nih.gov Conversely, the other four hydroxylated metabolites, including presumably the 3-hydroxymethyl variant, were almost exclusively formed by CYP3A4. alfa-chemistry.com

The compound "this compound" is understood to be a deuterated, stable isotope-labeled internal standard. Such standards are synthetically produced and used in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of the corresponding non-deuterated metabolite (3-Hydroxymethyl Maraviroc) formed during in vitro experiments.

Data Tables

The following tables summarize the kinetic parameters for the major metabolic pathways of Maraviroc as determined in in vitro studies with Human Liver Microsomes and recombinant CYP3A4.

Table 1: Kinetic Parameters for Maraviroc N-dealkylation in Human Liver Microsomes nih.gov

| Parameter | Value |

| Km (µM) | 21 |

| Vmax (pmol/pmol/min) | 0.45 |

This table displays the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of the N-dealkylated metabolite of Maraviroc in human liver microsomes.

Table 2: Kinetic Parameters for Maraviroc N-dealkylation by Recombinant CYP3A4 nih.gov

| Parameter | Value |

| Km (µM) | 13 |

| Vmax (pmol/pmol CYP/min) | 3 |

This table shows the kinetic parameters for the N-dealkylation of Maraviroc specifically catalyzed by the recombinant CYP3A4 enzyme.

Table 3: Comparative Kinetics of a Major Hydroxylated Maraviroc Metabolite Formation by CYP3A4 and CYP3A5 nih.gov

| Enzyme | Km (µM) | Vmax (pmol/min/pmol P450) |

| CYP3A4 | 11.1 | 0.04 |

| CYP3A5 | 48.9 | 0.93 |

This table compares the kinetic parameters for the formation of a major hydroxylated metabolite (resulting from oxygenation of the dichlorocyclohexane ring) by recombinant CYP3A4 and CYP3A5, highlighting the significantly higher Vmax of CYP3A5 for this specific pathway.

Biosynthesis and Characterization of 3 Hydroxymethyl Maraviroc Unlabeled Metabolite

Enzymatic Formation Pathways of 3-Hydroxymethyl Maraviroc

The formation of 3-Hydroxymethyl Maraviroc is a result of enzymatic hydroxylation, a common metabolic pathway for many xenobiotics. This process is primarily carried out by a superfamily of enzymes known as Cytochrome P450.

In vitro experiments have shown that specific inhibitors of CYP3A4, such as ketoconazole, significantly inhibit the metabolism of Maraviroc, further confirming the central role of this enzyme. nih.govscispace.com Conversely, inhibitors of other CYP isoforms like CYP1A2, CYP2C9, CYP2C19, and CYP2D6 show no significant effect on Maraviroc's metabolism. scispace.com

Table 1: Key Cytochrome P450 Isoforms in Maraviroc Metabolism

| Enzyme | Role in Maraviroc Metabolism | Supporting Evidence |

| CYP3A4 | Primary enzyme responsible for hydroxylation and other oxidative pathways. nih.govspringernature.compmda.go.jpscispace.comacs.orgscbt.comtga.gov.aunih.gov | Strong inhibition of metabolism by CYP3A4-specific inhibitors (e.g., ketoconazole). nih.govscispace.com |

| CYP3A5 | Contributes to overall metabolism, particularly to the formation of (1S,2S)-2-OH-MVC. nih.gov | Studies with CYP3A5-genotyped human liver microsomes show its involvement. nih.govpharmaffiliates.com |

| Other CYPs | No significant contribution to the primary metabolic pathways of Maraviroc. scispace.com | Lack of inhibition by specific inhibitors of CYP1A2, CYP2C9, CYP2C19, and CYP2D6. scispace.com |

Isolation and Purification Methodologies for 3-Hydroxymethyl Maraviroc

The isolation and purification of 3-Hydroxymethyl Maraviroc from biological matrices or in vitro incubation mixtures are essential for its unequivocal structural identification and further pharmacological characterization. Given the polar nature of this metabolite, a combination of extraction and chromatographic techniques is typically employed. nih.govnih.gov

Initial sample preparation often involves a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the metabolites and remove interfering endogenous compounds. nih.govguidetopharmacology.org For a multi-component mixture of metabolites, chromatographic separation is indispensable.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques used for the separation of Maraviroc and its metabolites. nih.govresearchgate.net Reversed-phase chromatography, often with a C18 or a polar-embedded column, is commonly used. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or a small percentage of acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net

For the isolation of sufficient quantities for structural elucidation, preparative HPLC is the method of choice. This technique utilizes larger columns and higher flow rates to separate and collect individual metabolites from a complex mixture. The fractions corresponding to 3-Hydroxymethyl Maraviroc are collected, and the solvent is evaporated to yield the purified metabolite.

Structural Elucidation Techniques for 3-Hydroxymethyl Maraviroc

The definitive identification of 3-Hydroxymethyl Maraviroc relies on a combination of advanced spectrometric and spectroscopic techniques.

Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of drug metabolites. pmda.go.jp High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the metabolite. pmda.go.jp The mass difference between the parent drug, Maraviroc, and the metabolite can confirm the addition of an oxygen atom, consistent with a hydroxylation event.

Tandem mass spectrometry (MS/MS) is used to further probe the structure of the metabolite. By inducing fragmentation of the protonated molecule of 3-Hydroxymethyl Maraviroc, a characteristic fragmentation pattern is generated. This pattern can be compared to that of the parent drug to pinpoint the site of modification.

While mass spectrometry provides strong evidence for the identity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous determination of its chemical structure. nih.govpmda.go.jp To obtain NMR data, a purified sample of the metabolite is required.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR , provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can confirm the presence of the hydroxymethyl group and its location on the triazole ring.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) , are employed to establish the connectivity between different atoms within the molecule, providing a complete and unambiguous structural assignment of 3-Hydroxymethyl Maraviroc.

Stereochemical Considerations in 3-Hydroxymethyl Maraviroc Formation

The enzymatic hydroxylation of Maraviroc can potentially lead to the formation of different stereoisomers, depending on the specific enzyme involved and the stereochemical environment of the active site. The parent Maraviroc molecule itself contains multiple chiral centers. nih.govtypeset.io

The study by Tseng et al. (2018) highlighted the importance of stereochemistry in the metabolism of Maraviroc, where the absolute configurations of the hydroxylated metabolites were determined by comparison with synthetically prepared authentic standards. nih.gov This indicates that the hydroxylation reactions catalyzed by CYP3A4 and CYP3A5 can be stereoselective. The precise stereochemistry of the newly formed chiral center (if any) in 3-Hydroxymethyl Maraviroc would be determined by the specific orientation of the substrate within the active site of the CYP enzyme during the hydroxylation reaction. The use of chiral chromatography or NMR with chiral shift reagents can be employed to separate and identify different stereoisomers. scbt.com

Chemical Synthesis and Deuterium Labeling of 3 Hydroxymethyl Maraviroc D6

Strategic Design for Deuterium (B1214612) Incorporation in 3-Hydroxymethyl Maraviroc-d6

The design of a deuterated molecule is a deliberate process aimed at creating a stable, reliable internal standard for bioanalytical assays or for probing metabolic pathways.

The primary rationale for incorporating deuterium into drug molecules is to leverage the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. The isopropyl group on the triazole ring of Maraviroc is a potential site of metabolic oxidation. By replacing the six hydrogens on the two methyl groups of the isopropyl moiety with deuterium, the metabolic stability at this position is significantly increased. nih.govmedchemexpress.com

This enhanced stability makes this compound an ideal internal standard for quantifying its non-labeled counterpart in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comchemsrc.com Its identical chemical properties ensure it behaves similarly during sample extraction and chromatographic separation, while its distinct mass allows it to be differentiated by the mass spectrometer. medchemexpress.com

The synthesis of deuterated Maraviroc derivatives generally follows the established routes for the parent drug, but with the introduction of a deuterated building block at a strategic point in the synthetic sequence. nih.govrsc.org The synthesis of Maraviroc itself is a multi-step process that involves the coupling of several key intermediates. nih.govdokumen.pub These typically include:

A protected (1S)-3-amino-1-phenylpropane derivative.

The 8-azabicyclo[3.2.1]octane core. nih.gov

The substituted 1,2,4-triazole (B32235) ring. nih.govnih.gov

The 4,4-difluorocyclohexanecarboxylic acid moiety. nih.gov

To create a deuterated analogue like this compound, a precursor containing the deuterium-labeled isopropyl group is synthesized first and then incorporated into the triazole ring, which is subsequently joined to the rest of the molecular scaffold. d-nb.inforesearchgate.net

The synthesis of the specific precursor for this compound requires the construction of a 1,2,4-triazole ring bearing both a hexadeuterated isopropyl group at the 3-position and a hydroxymethyl group at the 5-position. A plausible synthetic strategy would involve:

Preparation of a Deuterated Ketone: Starting with commercially available acetone-d6, a Grignard reaction or similar nucleophilic addition could be performed to create a deuterated isopropyl precursor.

Formation of the Substituted Triazole: This deuterated precursor would be used to synthesize the triazole ring. This can be achieved by reacting a deuterated amidine or imidate with a hydrazine (B178648) derivative. The hydroxymethyl group would likely be introduced in a protected form, for example, as a benzyloxymethyl or silyl-protected ether, to prevent unwanted side reactions during the subsequent coupling steps. google.com

Coupling and Deprotection: The resulting deuterated and protected triazole precursor is then coupled to the 8-azabicyclo[3.2.1]octane core. nih.govrsc.org Following the attachment of the remaining fragments of the Maraviroc structure, a final deprotection step would unmask the hydroxymethyl group to yield the final product, this compound. researchgate.net

Analytical Characterization of Synthesized this compound

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound. clearsynth.com

The isotopic purity of this compound is a critical parameter, defining its suitability as an internal standard. It is typically assessed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS): ESI-HRMS is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.gov By analyzing the relative intensities of the ion signals corresponding to the unlabeled (d0), partially deuterated (d1-d5), and fully deuterated (d6) forms, the isotopic enrichment can be precisely calculated. nih.gov For a high-quality standard, the abundance of the d6 isotopologue should be very high, often exceeding 98-99%. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the position of deuteration by the disappearance of proton signals at the labeled sites. In this case, the signal corresponding to the isopropyl methyl protons would be absent or significantly diminished. ¹³C NMR and ²H NMR can also provide further structural confirmation and quantitative data on deuterium incorporation. nih.gov

Table 1: Hypothetical Isotopologue Distribution for this compound

| Isotopologue | Number of Deuterium Atoms | Relative Abundance (%) |

|---|---|---|

| d0 | 0 | < 0.1 |

| d1 | 1 | < 0.1 |

| d2 | 2 | ~ 0.1 |

| d3 | 3 | ~ 0.3 |

| d4 | 4 | ~ 0.5 |

| d5 | 5 | ~ 2.0 |

This table is illustrative and represents a typical high-purity batch.

Chromatographic purity ensures that the compound is free from other chemical impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. rasayanjournal.co.in

A reversed-phase HPLC (RP-HPLC) method is typically employed, using a C18 stationary phase column. rasayanjournal.co.in The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724), often run in a gradient mode to ensure separation of all potential impurities. rasayanjournal.co.in Detection is commonly performed using a UV detector at a wavelength where the chromophores in the molecule absorb strongly, such as 210 nm. rasayanjournal.co.in The chemical purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. For use as an analytical standard, chemical purity should typically be ≥98%.

Table 2: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., X-Bridge C18, 250 mm x 4.6 mm, 5 µm) rasayanjournal.co.in |

| Mobile Phase A | Buffered aqueous solution (e.g., Potassium dihydrogen orthophosphate) rasayanjournal.co.in |

| Mobile Phase B | Methanol or Acetonitrile rasayanjournal.co.in |

| Flow Rate | 0.8 - 1.0 mL/min rasayanjournal.co.in |

| Detection | UV at 210 nm rasayanjournal.co.in |

| Column Temperature | 45°C rasayanjournal.co.in |

| Injection Volume | 10 - 20 µL rasayanjournal.co.in |

Analytical Methodologies and Applications of 3 Hydroxymethyl Maraviroc D6 in Research

Development of Bioanalytical Methods for Maraviroc and its Metabolites

The development of bioanalytical methods for Maraviroc and its metabolites is driven by the need to accurately assess drug exposure in various biological matrices. Maraviroc undergoes extensive metabolism, primarily through N-dealkylation and oxidation, catalyzed mainly by the cytochrome P450 enzyme CYP3A4 nih.govnih.govdrugbank.com. Key metabolites include a major N-dealkylated product (UK-408,027) and several hydroxylated metabolites nih.govnih.govnih.gov. Research has identified five hydroxylated metabolites, with sites of metabolism occurring at the 2- and 3-positions of the 4,4-difluorocyclohexyl moiety and on the methyl group of the triazole moiety nih.govdoi.org. One of these is 3-Hydroxymethyl Maraviroc scialert.net.

Given the complexity of this metabolic profile, highly sensitive and selective analytical methods are required to distinguish and quantify the parent drug and its various metabolic products in samples like plasma, urine, and cerebrospinal fluid nih.govnih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of Maraviroc and its metabolites in biological fluids nih.govnih.govmdpi.com. This technique offers superior sensitivity and selectivity, allowing for the detection of low concentrations of analytes in complex biological matrices ijpras.com.

The general workflow for an LC-MS/MS method involves:

Sample Preparation: Extraction of the analytes from the biological matrix (e.g., plasma). This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction nih.govnih.gov.

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A column, such as a C18 or dC18 column, separates the analytes based on their physicochemical properties before they enter the mass spectrometer nih.govmdpi.com.

Ionization and Mass Analysis: The separated compounds are ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. Quantification is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for each analyte are monitored, providing high specificity nih.govnih.gov.

In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting variability during sample processing and analysis scispace.com. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical chemical and physical properties, ensuring it behaves similarly to the analyte during extraction, chromatography, and ionization scispace.com.

Bioanalytical methods must be rigorously validated to ensure their reliability, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) nih.govfda.govgmp-compliance.org. When using a deuterated internal standard, specific validation parameters are assessed to guarantee the method's performance.

Key Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Blank matrix samples are tested for interferences at the retention times of the analyte and IS. | Response from interfering components should be <20% of the lower limit of quantification (LLOQ) for the analyte and <5% for the IS regulations.gov. |

| Accuracy & Precision | Accuracy refers to the closeness of mean test results to the true value. Precision measures the closeness of individual measures when the procedure is applied repeatedly. Assessed at multiple concentrations (LLOQ, low, medium, high). | Precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ) gmp-compliance.orgregulations.gov. |

| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. A curve is generated using a blank, a zero sample, and at least six non-zero standards. | The simplest model that adequately describes the concentration-response relationship should be used. Back-calculated concentrations of standards should meet accuracy and precision criteria regulations.gov. |

| Recovery | The extraction efficiency of the analytical method. It compares the analyte response from an extracted sample to the response of a non-extracted standard. | Recovery of the analyte and IS should be consistent, precise, and reproducible. While 100% recovery is not required, consistency is key gmp-compliance.orgregulations.gov. |

| Matrix Effect | The direct or indirect alteration of analyte response due to the presence of unintended components in the sample matrix. Assessed by comparing the response of an analyte in post-extraction spiked matrix to the response in a neat solution. | The IS should track and compensate for matrix effects. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% myadlm.org. |

| Stability | The chemical stability of the analyte in the biological matrix under specific conditions and for given time intervals (e.g., freeze-thaw, short-term bench-top, long-term storage). | Analyte concentration should remain within ±15% of the nominal concentration. |

This table is based on general principles outlined in FDA guidance documents. fda.govgmp-compliance.orgregulations.gov

Application of Mass Spectrometry for Tracing Molecular Movement and Transformation

Mass spectrometry is a powerful tool not only for quantification but also for elucidating the metabolic fate of drugs like Maraviroc nih.govijpras.com. By using high-resolution mass spectrometry (HRMS), researchers can identify and structurally characterize unknown metabolites ijpras.commdpi.com.

In studies involving ¹⁴C-labeled Maraviroc, LC-MS/MS analysis of plasma, urine, and feces revealed that while unchanged Maraviroc was the major circulating component, the drug is extensively metabolized nih.gov. This type of analysis allows for the creation of a "metabolite map," tracing the transformation of the parent drug into various products nih.gov. For instance, metabolite profiling showed that major pathways for Maraviroc include oxidation and N-dealkylation nih.gov. High-resolution instruments can provide accurate mass measurements, which helps in determining the elemental composition of a metabolite, such as the addition of an oxygen atom in hydroxylation ijpras.commdpi.com. Tandem MS (MS/MS) experiments, where a specific metabolite ion is fragmented, provide structural information that helps pinpoint the location of the metabolic modification, distinguishing between, for example, 2-Hydroxymethyl Maraviroc and 3-Hydroxymethyl Maraviroc doi.orgmdpi.com.

Quantitative Analysis of Maraviroc Metabolites in Biological Matrices

The validated LC-MS/MS methods are applied to quantify Maraviroc metabolites in various biological matrices to support pharmacokinetic studies. For example, a method was validated for the determination of Maraviroc and its major metabolite, UK-408,027, in human plasma over a concentration range of 0.500–500 ng/mL nih.gov. Similar methods can be adapted to quantify hydroxylated metabolites like 3-Hydroxymethyl Maraviroc.

The ability to measure these metabolites is crucial for constructing a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME). Studies have shown that after an oral dose of ¹⁴C-Maraviroc, approximately 76% of the radioactivity is recovered in feces and 20% in urine, with unchanged Maraviroc and several metabolites being identified as major excreted components nih.gov. The quantitative data from such analyses are essential for building mass-balance models that describe the disposition of the drug nih.gov.

Investigating Drug-Metabolizing Enzyme Kinetics using Deuterated Substrates

Deuterium-labeled compounds can also be used as substrates to investigate the kinetics and mechanisms of drug-metabolizing enzymes. The substitution of a hydrogen atom with a deuterium (B1214612) atom can sometimes lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of the carbon-deuterium (C-D) bond is slower than that of the corresponding carbon-hydrogen (C-H) bond.

This principle can be applied to study the metabolism of Maraviroc by CYP3A4. By synthesizing Maraviroc molecules deuterated at specific metabolic sites, researchers can determine if C-H bond cleavage at that site is a rate-limiting step in the formation of a particular metabolite osti.govosti.gov. For instance, if deuterating the methyl group on the triazole ring significantly slows down the formation of the corresponding hydroxymethyl metabolite, it would suggest that the hydroxylation of this position is a rate-determining step in that metabolic pathway. Such studies provide valuable insights into enzyme mechanisms and can help predict how genetic variations in metabolizing enzymes might affect a drug's pharmacokinetic profile nih.govnih.gov.

Substrate Saturation Incubations and Kinetic Parameter Determination

In the study of drug metabolism, understanding the kinetics of enzymatic reactions is fundamental. Substrate saturation incubations are performed to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the affinity of an enzyme for a substrate and the maximum rate at which the enzyme can catalyze a reaction.

While direct studies utilizing 3-Hydroxymethyl Maraviroc-d6 as a substrate in saturation kinetic assays are not extensively detailed in the provided search results, the kinetic parameters for the formation of hydroxylated Maraviroc metabolites from the parent compound, Maraviroc, have been characterized. For instance, the metabolism of Maraviroc is principally mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govdoi.org Kinetic studies in human liver microsomes and with recombinant CYP enzymes have been conducted to understand the formation of these metabolites.

For the N-dealkylation of Maraviroc, a major metabolic pathway, the following kinetic parameters have been determined in human liver microsomes nih.gov:

| Parameter | Value |

| Km | 21 µM |

| Vmax | 0.45 pmol/pmol CYP/min |

In studies using recombinant CYP3A4, the kinetic parameters for Maraviroc N-dealkylation were found to be nih.gov:

| Parameter | Value |

| Km | 13 µM |

| Vmax | 3 pmol/pmol CYP/min |

Furthermore, the formation of a major mono-oxygenated metabolite of Maraviroc, resulting from the oxygenation of the dichlorocyclohexane ring, has been shown to be catalyzed by both CYP3A4 and CYP3A5 with distinct kinetics nih.gov:

| Enzyme | Km (µM) | Vmax (pmol/min/pmol P450) |

| CYP3A4 | 11.1 | 0.04 |

| CYP3A5 | 48.9 | 0.93 |

In such studies, deuterated analogues like this compound are invaluable as internal standards for the accurate quantification of the metabolites formed during the incubation. veeprho.com The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest, apart from the isotopic substitution, allows for precise correction of any variability during sample preparation and analysis by mass spectrometry. veeprho.com

Differential Inhibition Studies with Deuterated Metabolites

Differential inhibition studies are crucial for identifying the specific enzymes responsible for a particular metabolic pathway. These experiments involve the use of selective chemical inhibitors to block the activity of specific enzymes and observe the resulting effect on the metabolism of a substrate.

The metabolism of Maraviroc has been shown to be significantly inhibited by ketoconazole, a potent inhibitor of CYP3A4. nih.gov This indicates that CYP3A4 is a major enzyme responsible for Maraviroc metabolism. In experiments with human liver microsomes, ketoconazole was shown to inhibit Maraviroc metabolism by over 80%. nih.gov

While the provided information does not detail studies where this compound itself is used as a substrate in differential inhibition assays, the general principle involves incubating the substrate with a biological matrix (like human liver microsomes) in the presence and absence of various specific enzyme inhibitors. The formation of metabolites is then quantified. In these analytical procedures, deuterated metabolites such as this compound would serve as an ideal internal standard to ensure the accuracy of the quantitative results.

Studies have been conducted to delineate the relative contributions of CYP3A4 and CYP3A5 to the formation of hydroxylated Maraviroc metabolites using selective inhibitors. doi.org For example, the use of cyp3cide, a selective inactivator of CYP3A4, has helped in quantifying the contribution of CYP3A5 to the formation of (1S,2S)-2-OH-MVC. nih.gov

Advanced Research Perspectives on Deuterated Maraviroc Metabolites

Mechanistic Investigations of Maraviroc Biotransformation using Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs within biological systems. musechem.com In the context of Maraviroc, a CCR5 receptor antagonist, understanding its biotransformation is crucial for optimizing its therapeutic use. Maraviroc is metabolized primarily by the cytochrome P450 enzyme CYP3A4. nih.govdrugbank.comnih.gov This metabolic process includes the formation of several hydroxylated metabolites, with hydroxylation occurring at the 4,4-difluorocyclohexyl moiety of the molecule. nih.govalfa-chemistry.com One such metabolite is 3-Hydroxymethyl Maraviroc.

The use of isotopically labeled compounds, such as 3-Hydroxymethyl Maraviroc-d6, provides an invaluable tool for mechanistic investigations. acs.org By replacing specific hydrogen atoms with deuterium (B1214612) (a stable, heavier isotope of hydrogen), researchers can precisely track the formation of this metabolite from the parent drug, Maraviroc. researchgate.net When analyzing samples using mass spectrometry, the deuterium-labeled metabolite is easily distinguished from its non-labeled counterpart due to its higher mass. nih.gov

This approach allows for several key mechanistic insights:

Pathway Elucidation: It confirms the specific metabolic pathway leading to the formation of 3-Hydroxymethyl Maraviroc. Researchers can administer non-labeled Maraviroc and use this compound as an internal standard to quantify the formation of the endogenous metabolite with high accuracy and precision. nih.govmusechem.com This is critical for overcoming analytical challenges like ion suppression or variable recovery during sample preparation. nih.govnih.gov

Rate Determination: Isotopic labeling helps in determining the rate of specific metabolic reactions. nih.gov By measuring the conversion of Maraviroc to 3-Hydroxymethyl Maraviroc over time, the kinetics of the CYP3A4-mediated hydroxylation can be accurately characterized.

Enzyme Contribution: These studies can help delineate the relative contributions of different enzymes to a drug's metabolism. nih.gov For Maraviroc, while CYP3A4 is the major metabolizing enzyme, the use of labeled metabolites in conjunction with specific enzyme inhibitors can provide a more detailed picture of its biotransformation. nih.govnih.gov

In essence, this compound serves as a critical analytical tool, enabling a deeper and more quantitative understanding of the complex processes involved in Maraviroc's breakdown in the body. acs.org

Comparative Metabolic Profiling with Non-Deuterated and Deuterated Analogs

Replacing hydrogen atoms with deuterium at specific sites in a drug molecule can significantly alter its metabolic profile. nih.gov This phenomenon is primarily due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. taylorandfrancis.comwikipedia.org Consequently, enzymatic reactions that involve the cleavage of this bond, such as the CYP450-mediated oxidations responsible for Maraviroc's metabolism, can be slowed down. nih.govnih.gov

A comparative metabolic profiling study of Maraviroc and a deuterated analog would likely reveal significant differences in their pharmacokinetic properties. When deuterium is placed at a site of metabolism, such as the hydroxymethyl position, the rate of formation of the corresponding metabolite (e.g., 3-Hydroxymethyl Maraviroc) is expected to decrease. researchgate.netnih.gov

This alteration can lead to several observable changes:

Reduced Rate of Metabolism: The deuterated analog is metabolized more slowly, leading to a lower intrinsic clearance rate compared to the non-deuterated parent drug. nih.gov

Increased Parent Drug Exposure: A slower metabolism results in a longer half-life and higher plasma concentrations (AUC) of the parent drug. neulandlabs.com

Altered Metabolite Ratios: The reduced formation of the primary deuterated metabolite may cause a "metabolic switch," where the body compensates by metabolizing the drug through alternative pathways, potentially increasing the concentration of other metabolites. taylorandfrancis.comnih.gov

These differences are critical for drug development, as a modified metabolic profile can lead to an improved therapeutic agent with benefits like less frequent dosing and a better safety profile due to reduced formation of potentially toxic metabolites. neulandlabs.com

| Pharmacokinetic Parameter | Non-Deuterated Maraviroc (Conceptual) | Deuterated Maraviroc Analog (Conceptual) | Rationale for Difference |

|---|---|---|---|

| Rate of Metabolism (Clearance) | Higher | Lower | The kinetic isotope effect slows the cleavage of the stronger C-D bond by metabolic enzymes like CYP3A4. taylorandfrancis.comnih.gov |

| Plasma Half-Life (t½) | Shorter | Longer | A reduced rate of metabolism leads to slower elimination of the drug from the body. neulandlabs.com |

| Parent Drug Exposure (AUC) | Lower | Higher | With slower clearance, the drug remains in the systemic circulation for a longer period at higher concentrations. nih.gov |

| Concentration of 3-Hydroxymethyl Metabolite | Higher | Lower | Deuteration at the site of hydroxylation directly inhibits the formation of this specific metabolite. researchgate.net |

| Potential for Metabolic Switching | Lower | Higher | If a primary metabolic pathway is slowed, the drug may be shunted to alternative metabolic routes. nih.gov |

Future Directions in the Application of Deuterated Maraviroc Metabolites in Drug Discovery and Development

The insights gained from studying deuterated Maraviroc metabolites like this compound open several promising avenues for future drug discovery and development. clearsynthdiscovery.com The strategic application of deuteration, often referred to as a "deuterium switch," is a recognized approach to enhance the properties of existing drugs or to develop novel chemical entities. uniupo.itnih.gov

Key future directions include:

Development of an Improved Maraviroc Analog: Based on comparative metabolic profiling, a deuterated version of Maraviroc could be engineered to have a superior pharmacokinetic profile. nih.gov By selectively placing deuterium at the primary sites of metabolic attack, a new version of the drug could be developed that requires lower or less frequent dosing, potentially improving patient adherence and convenience. clearsynthdiscovery.com This has been successfully demonstrated with drugs like deutetrabenazine, the first deuterated drug approved by the FDA. nih.govwikipedia.org

Use as Essential Research Tools: Deuterated metabolites like this compound will continue to be indispensable as stable isotope-labeled internal standards in quantitative bioanalysis. musechem.compharmaffiliates.com They are crucial for the accurate measurement of drug and metabolite concentrations in complex biological matrices during all phases of clinical trials, ensuring reliable pharmacokinetic and toxicokinetic data. nih.govnih.gov

Minimizing Drug-Drug Interactions: Maraviroc's metabolism is heavily influenced by other drugs that inhibit or induce the CYP3A4 enzyme. nih.govnih.gov A deuterated analog with a slower, more controlled metabolism might be less susceptible to these interactions, leading to a more predictable and safer therapeutic profile when used in combination with other medications.

Exploring Novel Deuterated Compounds: The principles learned from Maraviroc can be applied to the de novo design of new drugs. Incorporating deuterium early in the drug discovery process can help medicinal chemists overcome metabolic liabilities from the outset, leading to the development of more robust and effective drug candidates. uniupo.itnih.gov

The global market for deuterated drugs is projected to grow significantly, reflecting the pharmaceutical industry's increasing investment in this technology to create next-generation therapies with improved safety, tolerability, and efficacy. clearsynthdiscovery.comtaiwannews.com.tw As precision medicine advances, the strategic use of deuteration, informed by studies involving compounds like this compound, will be integral to developing the medicines of the future. taiwannews.com.tw

Q & A

Q. How can researchers validate the absence of isotopic crossover in this compound during metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.